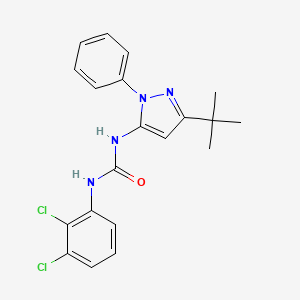
1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2,3-Dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2,3-dichlorophenyl)-N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a urea backbone with substituted phenyl and pyrazolyl groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, the synthetic route may involve the following steps:
Preparation of the isocyanate intermediate: This can be achieved by reacting 2,3-dichloroaniline with phosgene under controlled conditions to form 2,3-dichlorophenyl isocyanate.
Formation of the urea derivative: The isocyanate intermediate is then reacted with 3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-amine to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing functional groups.
Reduction: Reduction reactions may convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Halogenated urea derivatives can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted urea compounds.
科学的研究の応用
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. Their ability to interact with biological macromolecules makes them valuable tools for probing biochemical pathways.
Medicine
Urea derivatives have been explored for their therapeutic potential in treating various diseases. They may act as anti-inflammatory agents, anticancer drugs, or antimicrobial agents, depending on their specific structure and mode of action.
Industry
In industry, these compounds are used in the formulation of coatings, adhesives, and other materials. Their chemical stability and reactivity make them suitable for various applications in manufacturing and materials science.
作用機序
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
類似化合物との比較
Similar Compounds
N-(2,3-dichlorophenyl)urea: A simpler urea derivative with similar structural features.
N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]urea: Another related compound with a pyrazolyl group.
Uniqueness
The compound “Urea, N-(2,3-dichlorophenyl)-N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-” is unique due to the combination of its substituted phenyl and pyrazolyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C20H20Cl2N4O |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-(2,3-dichlorophenyl)urea |
InChI |
InChI=1S/C20H20Cl2N4O/c1-20(2,3)16-12-17(26(25-16)13-8-5-4-6-9-13)24-19(27)23-15-11-7-10-14(21)18(15)22/h4-12H,1-3H3,(H2,23,24,27) |
InChIキー |
ZFJZXGAFKPFNSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)
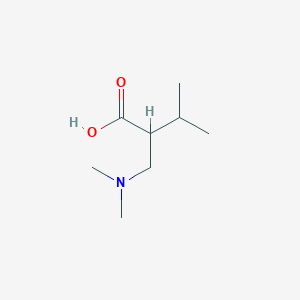


amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
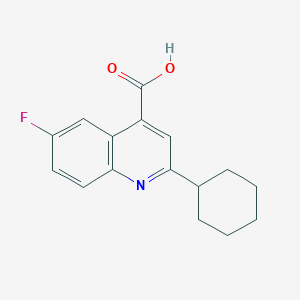
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)
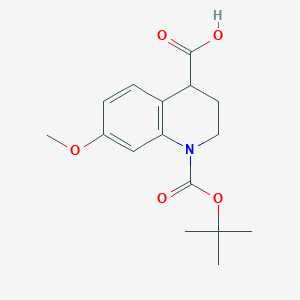
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)
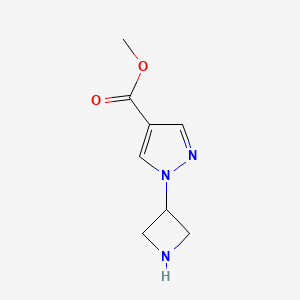



![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)
